2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid
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Overview
Description
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid is a synthetic organic compound with the molecular formula C13H12FNO3 and a molecular weight of 249.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors followed by functionalization to introduce the fluoro and dimethyl groups. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate the function of quinoline derivatives.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)oxy)acetic acid can be compared with other quinoline derivatives, such as:
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid: This compound has a similar structure but with a thioether linkage instead of an ether linkage.
Fluoroquinolones: These are a class of antibiotics with a fluoroquinoline core, known for their broad-spectrum antibacterial activity. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-(5-fluoro-2,8-dimethylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C13H12FNO3/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
KPOQJIXASRTCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)OCC(=O)O |
Origin of Product |
United States |
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